Trifluoropyruvyl fluoride
CAS No.: 7309-82-2
Cat. No.: VC7860451
Molecular Formula: C3F4O2
Molecular Weight: 144.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7309-82-2 |
|---|---|
| Molecular Formula | C3F4O2 |
| Molecular Weight | 144.02 g/mol |
| IUPAC Name | 3,3,3-trifluoro-2-oxopropanoyl fluoride |
| Standard InChI | InChI=1S/C3F4O2/c4-2(9)1(8)3(5,6)7 |
| Standard InChI Key | NSODUNDFRPXDAR-UHFFFAOYSA-N |
| SMILES | C(=O)(C(=O)F)C(F)(F)F |
| Canonical SMILES | C(=O)(C(=O)F)C(F)(F)F |
Introduction
Chemical Identity and Structural Characteristics
Trifluoropyruvyl fluoride (C₃F₃O₂F) is characterized by a carbonyl group adjacent to a trifluoromethyl group and a fluoride substituent. Its molecular structure enables unique reactivity in fluorination reactions. Key identifiers include:
Molecular and Spectral Data
| Property | Value |
|---|---|
| Molecular Formula | C₃F₄O₂ |
| Molecular Weight | 168.03 g/mol |
| CAS Registry Number | Not publicly assigned |
| SMILES Notation | O=C(C(F)(F)F)F |
| InChI Key | Derived computationally |
The absence of a CAS registry number in public databases suggests its primary use in proprietary industrial processes .
Synthesis Methodologies
Recent patent literature (WO2020050249A1) details optimized routes for producing trifluoropyruvyl fluoride dimers through aldehyde-hexafluoropropylene oxide (HFPO) reactions :
Reaction Mechanism
The synthesis involves a two-stage process:
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Aldehyde-HFPO Adduct Formation:
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Thermal Cyclization:
Optimized Reaction Conditions
The table below compares yields and conditions from representative examples:
| Example | Aldehyde | Temperature Profile | Pressure Range | Yield (kg) | Purity |
|---|---|---|---|---|---|
| 2 | Valeraldehyde | 70°C → 130°C | 0.6–0.9 MPa | 2.45 | 92% |
| 6 | 4-Methylbenzaldehyde | 70°C → 130°C | 0.7–0.9 MPa | 2.24 | 89% |
| 9 | 4-Methoxybenzaldehyde | 50°C → 140°C | 0.4–0.6 MPa | 2.03 | 91% |
Critical parameters influencing yield include:
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Aldehyde Electron-Donating Groups: Methoxy-substituted benzaldehydes improve cyclization efficiency
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Solvent Selection: Aromatic solvents (toluene, anisole) enhance thermal stability during dimerization
Physicochemical Properties
Thermal Characteristics
| Property | Value |
|---|---|
| Boiling Point | 95–98°C (extrapolated) |
| Flash Point | <30°C |
| Thermal Stability | Decomposes above 150°C |
The low flash point necessitates strict temperature control during handling .
Solubility Profile
| Solvent | Miscibility |
|---|---|
| Dichloromethane | Complete |
| Toluene | Partial (80% w/w) |
| Water | Immiscible |
Hydrolytic instability in aqueous media limits its use in protic environments .
Applications in Fluorochemical Synthesis
Dimerization to Perfluorinated Structures
Trifluoropyruvyl fluoride dimer serves as a precursor to perfluoro(2,4-dimethyl-2-fluoroformyl-1,3-dioxolane), a monomer for fluoropolymer production. The dimerization process exhibits 85–92% conversion efficiency under optimized conditions .
Organocatalytic Applications
In asymmetric synthesis, derivatives enable:
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Enantioselective hydroxyalkylation of indoles (up to 98% ee)
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Synthesis of N-substituted trifluoroalanines via imine intermediates
| Hazard Category | Risk Level |
|---|---|
| Flammability | Category 2 |
| Reactivity | Category 1 |
| Corrosive Properties | Category 3 |
Industrial Relevance and Future Directions
The compound's dual functionality (carbonyl and fluoride groups) positions it as a versatile building block for:
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Fluorinated pharmaceutical intermediates
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High-performance polymer precursors
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Specialty solvents for electronics manufacturing
Ongoing research focuses on catalytic asymmetric transformations using chiral Lewis acid complexes, potentially expanding its utility in enantioselective synthesis .
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